(-)-Camphoric acid

説明

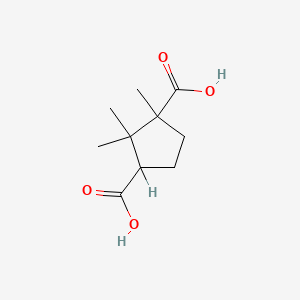

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPHULWDVZXLIL-QUBYGPBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H](C1(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204569 | |

| Record name | Camphoric acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560-09-8, 560-05-4 | |

| Record name | (1S,3R)-1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphoric acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Camphoric acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,3R)-(-)-Camphoric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHORIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F72U898F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of (-)-Camphoric Acid

This document provides an in-depth overview of the spectroscopic data for (-)-Camphoric acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each technique, and the data is presented in a clear, tabular format for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note that the NMR and IR data presented are for the enantiomer, (+)-Camphoric acid. In an achiral solvent, the spectra of enantiomers are identical.

Table 1: ¹H NMR Spectroscopic Data for (+)-Camphoric Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.1 | br s | 2H | -COOH |

| 2.737 | m | 1H | CH-COOH |

| 2.371 | m | 1H | CH₂ |

| 1.979 | m | 1H | CH₂ |

| 1.716 | m | 2H | CH₂ |

| 1.370 | s | 3H | C(CH₃)₂ |

| 1.201 | s | 3H | C(CH₃)₂ |

| 1.135 | s | 3H | C-CH₃ |

| 0.768 | s | 3H | C-CH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for (+)-Camphoric Acid [2]

| Chemical Shift (ppm) | Carbon Type | Assignment |

| 177.5 | C | C=O (Carboxylic) |

| 175.0 | C | C=O (Carboxylic) |

| 52.0 | CH | CH-COOH |

| 49.5 | C | C(CH₃)₂ |

| 46.0 | C | C-CH₃ |

| 30.0 | CH₂ | CH₂ |

| 29.5 | CH₂ | CH₂ |

| 25.0 | CH₃ | C(CH₃)₂ |

| 21.0 | CH₃ | C(CH₃)₂ |

| 15.0 | CH₃ | C-CH₃ |

Solvent: Not specified in the available data source.

Table 3: IR Spectroscopic Data for (+)-Camphoric Acid [3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 2960 | Strong | C-H stretch (Aliphatic) |

| 1700 | Strong | C=O stretch (Carboxylic acid) |

| 1450 | Medium | C-H bend (Alkyl) |

| 1380 | Medium | C-H bend (gem-dimethyl) |

| 1250 | Strong | C-O stretch (Carboxylic acid) |

| 940 | Broad | O-H bend (Carboxylic acid) |

Sample Preparation: KBr disc

Table 4: Mass Spectrometry (GC-MS) Data for Camphoric Acid [5][6]

| m/z | Relative Intensity | Assignment |

| 200 | Low | [M]⁺ (Molecular Ion) |

| 182 | Moderate | [M - H₂O]⁺ |

| 154 | Moderate | [M - COOH - H]⁺ |

| 136 | High | [M - COOH - H - H₂O]⁺ |

| 109 | High | [C₇H₉O]⁺ |

| 81 | Base Peak | [C₆H₉]⁺ |

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic techniques used to analyze this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound for ¹H NMR or a saturated solution for ¹³C NMR.[7]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[7][8][9] Using deuterated solvents prevents solvent signals from overwhelming the analyte signals.[8][9]

-

Ensure the sample is fully dissolved and free of any solid particles by filtering it through a pipette with a glass wool plug if necessary.[7] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[7]

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining high-resolution spectra.

-

Set the acquisition parameters, including the number of scans (ns), relaxation delay (d1), and acquisition time (at). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[10][11]

-

-

Data Acquisition:

-

Acquire the Free Induction Decay (FID) signal. For ¹³C spectra, broadband proton decoupling is typically used to simplify the spectrum by collapsing carbon-proton couplings into singlets.[11]

-

The instrument's receiver gain should be adjusted to prevent signal clipping.

-

-

Data Processing:

-

Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign signals to specific nuclei in the molecule.

-

2.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the IR region.[12]

-

Place the ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the IR spectrometer.[13]

-

Ensure the sample compartment is closed to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder or a blank KBr pellet.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (Electron Impact ionization - EI).[19] This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[19]

-

The high energy of EI also causes the molecular ion to fragment into smaller, charged species.[17]

-

-

Mass Analysis:

-

Detection:

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of neutral fragments.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Caption: Logical workflow for the analysis and structural confirmation of this compound.

References

- 1. D-(+)-Camphoric acid(124-83-4) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. D-(+)-Camphoric acid(124-83-4) IR Spectrum [m.chemicalbook.com]

- 4. DL-CAMPHORIC ACID(560-05-4) IR Spectrum [m.chemicalbook.com]

- 5. foodb.ca [foodb.ca]

- 6. Camphoric Acid | C10H16O4 | CID 101807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. webassign.net [webassign.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. community.wvu.edu [community.wvu.edu]

- 16. amherst.edu [amherst.edu]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Mass Spectrometry [www2.chemistry.msu.edu]

Stereochemistry of (-)-Camphoric Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of (-)-camphoric acid and its isomers. It delves into their synthesis, separation, physicochemical properties, and enantioselective biological activities, offering valuable insights for researchers in drug discovery and development.

Introduction to Camphoric Acid Stereoisomers

Camphoric acid, a dicarboxylic acid derived from camphor (B46023), possesses two chiral centers, giving rise to four stereoisomers. These are categorized into two pairs of enantiomers: the cis isomers, (+)- and this compound, and the trans isomers, (+)- and (-)-isocamphoric acid. The specific spatial arrangement of the carboxyl and methyl groups on the cyclopentane (B165970) ring dictates the distinct physicochemical and biological properties of each isomer. The cis/trans isomerism arises from the relative positions of the two carboxyl groups, while the (+) and (-) designation refers to the direction in which they rotate plane-polarized light.

The stereoisomers of camphoric acid are:

-

(1R,3S)-(+)-Camphoric acid

-

(1S,3R)-(-)-Camphoric acid

-

(1R,3R)-(+)-Isocamphoric acid

-

(1S,3S)-(-)-Isocamphoric acid

The subtle differences in their three-dimensional structures can lead to significant variations in their biological activity, making the study of their stereochemistry crucial for applications in medicinal chemistry and materials science. For instance, the specific chirality of these molecules is pivotal in the synthesis of chiral metal-organic frameworks (MOFs) with applications in enantioselective separations and catalysis.[1]

Physicochemical Properties of Camphoric Acid Isomers

The distinct spatial arrangement of functional groups in each stereoisomer of camphoric acid results in unique physicochemical properties. These properties are critical for their separation, characterization, and application in various fields. A summary of the key quantitative data is presented in the table below for easy comparison.

| Property | (+)-Camphoric Acid | This compound | (+)-Isocamphoric Acid | (-)-Isocamphoric Acid | DL-Camphoric Acid |

| CAS Number | 124-83-4[2] | 560-09-8 | 5394-83-2 | Not readily available | 5394-83-2[3][4][5] |

| Molecular Formula | C₁₀H₁₆O₄ | C₁₀H₁₆O₄ | C₁₀H₁₆O₄ | C₁₀H₁₆O₄ | C₁₀H₁₆O₄ |

| Molecular Weight ( g/mol ) | 200.23 | 200.23 | 200.23 | 200.23 | 200.23 |

| Melting Point (°C) | 186-188 | 186-188 | Not readily available | Not readily available | 186-188 |

| Specific Rotation ([α]D) | +47° to +48° (in ethanol) | -46° to -48° (in ethanol) | Not readily available | Not readily available | 0° |

| Water Solubility ( g/100 mL) | 0.8 (at 25°C) | Not readily available | Not readily available | Not readily available | 0.8 (at 25°C) |

| pKa1 | 4.60 | 4.60 | Not readily available | Not readily available | 4.60 |

| pKa2 | 5.80 | 5.80 | Not readily available | Not readily available | 5.80 |

Synthesis and Resolution of Stereoisomers

The preparation of enantiomerically pure camphoric acid isomers typically involves the oxidation of the corresponding camphor enantiomer or the resolution of a racemic mixture.

Synthesis from Camphor

The most common method for synthesizing camphoric acid is through the oxidation of camphor. The stereochemistry of the resulting camphoric acid is dependent on the stereochemistry of the starting camphor. For instance, the oxidation of (+)-camphor yields (+)-camphoric acid.

Resolution of Racemic Camphoric Acid

The separation of a racemic mixture of camphoric acid into its constituent enantiomers is a critical process for obtaining optically pure compounds. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Experimental Protocol: Resolution of (±)-Camphoric Acid using (-)-Brucine

This protocol outlines a classical method for the resolution of racemic camphoric acid using the chiral base (-)-brucine. The principle lies in the formation of diastereomeric salts, (+)-camphoric acid-(-)-brucine and this compound-(-)-brucine, which exhibit different solubilities, allowing for their separation by fractional crystallization.

Materials:

-

(±)-Camphoric acid

-

(-)-Brucine

-

Hydrochloric acid (HCl), 2M

-

Diethyl ether

-

Distilled water

-

Filtration apparatus (Büchner funnel, filter paper)

-

Crystallization dish

-

pH indicator paper

-

Rotary evaporator

Procedure:

-

Formation of Diastereomeric Salts:

-

Dissolve 10.0 g of (±)-camphoric acid in 100 mL of hot methanol in a 250 mL Erlenmeyer flask.

-

In a separate flask, dissolve 19.7 g of (-)-brucine in 150 mL of hot methanol.

-

Slowly add the hot brucine (B1667951) solution to the camphoric acid solution with constant stirring.

-

Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in an ice bath.

-

-

Fractional Crystallization:

-

Collect the precipitated crystals (the salt of this compound and (-)-brucine, which is typically less soluble) by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

The mother liquor contains the more soluble diastereomeric salt of (+)-camphoric acid and (-)-brucine.

-

To improve the purity of the isolated salt, recrystallize it from a minimal amount of hot methanol.

-

-

Liberation of this compound:

-

Suspend the purified diastereomeric salt crystals in 100 mL of distilled water.

-

Add 2M HCl dropwise with stirring until the solution is acidic (pH ~2), causing the precipitation of this compound.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the this compound crystals by vacuum filtration and wash with a small amount of cold distilled water.

-

Dry the crystals in a desiccator.

-

-

Isolation of (+)-Camphoric Acid from the Mother Liquor:

-

Concentrate the mother liquor from the initial crystallization using a rotary evaporator.

-

Treat the residue with 2M HCl as described in step 3 to precipitate (+)-camphoric acid.

-

Collect and dry the (+)-camphoric acid crystals.

-

-

Purity Assessment:

-

Determine the melting point and specific rotation of the obtained enantiomers to assess their purity.

-

Analytical Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of camphoric acid stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Experimental Protocol: Chiral HPLC Separation of Camphoric Acid Isomers

This protocol provides a general framework for the development of a chiral HPLC method for the separation of camphoric acid and its isomers. Optimization of the mobile phase composition and column selection is crucial for achieving baseline separation.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase columns (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H, or protein-based columns).

Mobile Phase:

-

A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

-

For acidic compounds like camphoric acid, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid, TFA) to the mobile phase is often necessary to improve peak shape and resolution.

General Procedure:

-

Column Selection:

-

Start with a polysaccharide-based chiral column, such as Chiralcel OD-H, which is known for its broad enantioselectivity.

-

-

Mobile Phase Screening:

-

Begin with a mobile phase composition of Hexane:Isopropanol (90:10, v/v) with 0.1% TFA.

-

Inject a standard solution containing a mixture of the camphoric acid isomers.

-

If separation is not achieved, systematically vary the ratio of hexane to isopropanol (e.g., 80:20, 95:5).

-

Different alcohol modifiers (e.g., ethanol) can also be tested.

-

-

Optimization of Flow Rate and Temperature:

-

Adjust the flow rate (typically between 0.5 and 1.5 mL/min) to optimize the separation efficiency and analysis time.

-

Varying the column temperature can also influence the selectivity.

-

-

Detection:

-

Monitor the elution of the isomers using a UV detector at a wavelength where camphoric acid absorbs (e.g., around 210 nm).

-

Workflow for Chiral HPLC Method Development:

References

The Biological Versatility of (-)-Camphoric Acid Derivatives: A Technical Guide for Researchers

Introduction

(-)-Camphoric acid, a naturally derived chiral building block, has emerged as a versatile scaffold in medicinal chemistry and drug discovery. Its rigid bicyclic structure provides a unique three-dimensional framework for the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth overview of the demonstrated anticancer, antimicrobial, and antiviral properties of this compound derivatives, intended for researchers, scientists, and drug development professionals. The content herein summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further investigation and development in this promising area.

Anticancer Activity

Derivatives of this compound have shown notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the mitochondrial pathway.

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various this compound derivatives against different cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Heterocyclic Derivatives | Compound 20 | MCF-7 (Breast) | 0.78 | [1] |

| Compound 20 | A549 (Lung) | 1.69 | [1] | |

| Other Heterocyclic Derivatives | A549 (Lung) | 1.69 - 56.6 | [1] | |

| Pyrimidine (B1678525) Derivatives | Compound 3f | MDA-MB-231 (Breast) | < 50 | [2] |

| Compound 3f | RPMI-8226 (Multiple Myeloma) | < 50 | [2] | |

| Compound 3f | A549 (Lung) | < 50 | ||

| Etoposide (Reference) | GES-1 (Normal) | 8.89 | ||

| Camphorsulfonamides | DK-164 | MDA-MB-231 (Breast) | Not specified | |

| DK-164 | MCF-7 (Breast) | Not specified | ||

| DK-164 | A549 (Lung) | Not specified | ||

| DK-164 | H1299 (Lung) | Not specified | ||

| Silver Complexes | Various | Lower than Cisplatin |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway and Workflow Visualization

References

The Synthesis of Camphoric Acid: A Technical Guide to its Discovery and Historical Routes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Camphoric acid, a dicarboxylic acid derived from camphor (B46023), has a rich history intertwined with the development of organic chemistry and the structural elucidation of terpenes. Its synthesis has evolved from simple oxidation of a natural product to a landmark total synthesis that solidified the structural theory of organic compounds. This technical guide provides an in-depth overview of the discovery and historical synthesis of camphoric acid, with a focus on the key experimental methodologies and quantitative data. The document also explores the biological activities of camphoric acid, offering insights for its potential applications in drug development.

Historical Overview: From Natural Product to Synthetic Target

The journey to understanding and synthesizing camphoric acid began in the early 19th century. French pharmacist Nicolas-Louis Vauquelin is credited with the first isolation of camphoric acid through the oxidation of camphor. However, it was the pioneering work of Dutch chemist Jacobus Henricus van 't Hoff in 1874 that first proposed a molecular structure for the compound, a critical step that laid the groundwork for future synthetic endeavors.

A pivotal moment in the history of camphoric acid, and indeed in organic synthesis, was the first complete total synthesis by Finnish chemist Gustaf Komppa in 1903.[1] This achievement was not only significant for producing a complex natural product derivative from simpler starting materials but also for definitively proving the intricate bicyclic structure of camphor, a topic of much debate at the time.

Historical Timeline of Camphoric Acid Synthesis

Key Synthetic Methodologies

Two primary methods for the synthesis of camphoric acid have been historically significant: the oxidation of camphor with nitric acid and the total synthesis developed by Gustaf Komppa.

Oxidation of Camphor with Nitric Acid

The most common and industrially viable method for producing camphoric acid is the oxidation of camphor. While various oxidizing agents can be used, nitric acid has been the reagent of choice for large-scale production. Early methods often suffered from low yields, but subsequent process improvements, such as the use of catalysts, have made this a highly efficient route.

This protocol is based on a patented industrial process that utilizes mercury and iron as catalysts to achieve high yields.[2]

Materials:

-

Racemic camphor: 305 g

-

Nitric acid (density = 1.35): 1700 cc

-

Mercury: 60 g

-

Iron: 10 g

Procedure:

-

Dissolve 60 g of mercury and 10 g of iron in 1700 cc of nitric acid (density = 1.35).

-

Introduce 305 g of racemic camphor into the solution.

-

Heat the mixture with stirring for 24 hours at 75°C.

-

Continue heating and stirring for an additional 36 hours at 80°C.

-

After cooling, the precipitated camphoric acid is separated by centrifugation.

-

The solid is washed with water.

-

The washed camphoric acid is dried under reduced pressure.

Yield: The reported yield for this process is 92% of the theoretical yield.[2] In the absence of the iron catalyst, the yield is slightly lower, at 87-88%.[2]

Komppa's Total Synthesis (1903)

Gustaf Komppa's total synthesis of camphoric acid was a landmark achievement in organic chemistry. Starting from simple, acyclic precursors, he was able to construct the complex bicyclic framework of the target molecule. This synthesis provided irrefutable proof of the structure of both camphoric acid and camphor.

The synthesis proceeds in three main stages:

-

Claisen Condensation: Diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid react via a Claisen condensation to form diketocamphoric acid.[1]

-

Methylation: The intermediate is then methylated using methyl iodide.

-

Reduction: A final, complex reduction step yields camphoric acid.

Quantitative Data Summary

The following tables summarize the available quantitative data for the key synthetic methods discussed.

Table 1: Nitric Acid Oxidation of Camphor

| Parameter | Value | Reference |

| Reactants | ||

| Racemic Camphor | 305 g | |

| Nitric Acid (d=1.35) | 1700 cc | |

| Mercury | 60 g | |

| Iron | 10 g | |

| Reaction Conditions | ||

| Temperature | 75°C, then 80°C | |

| Duration | 24 h, then 36 h | |

| Yield | ||

| With Hg and Fe | 92% | |

| With Hg only | 87-88% |

Table 2: Komppa's Total Synthesis (Qualitative)

| Stage | Reactants/Reagents | Product |

| Claisen Condensation | Diethyl oxalate, 3,3-Dimethylpentanoic acid | Diketocamphoric acid |

| Methylation | Diketocamphoric acid, Methyl iodide | Methylated intermediate |

| Reduction | Methylated intermediate | Camphoric acid |

Biological Activity and Signaling Pathways

While the synthesis of camphoric acid is a purely chemical process, the molecule itself has demonstrated interesting biological activities relevant to drug development professionals. Notably, camphoric acid has been shown to stimulate the differentiation of osteoblasts, the cells responsible for bone formation.

This effect is linked to the induction of glutamate (B1630785) receptor expression. Camphoric acid's structural similarity to glutamate receptor ligands allows it to influence these signaling pathways. Specifically, it has been found to induce the expression of NMDAR1, GluR3/4, and mGluR8. Furthermore, camphoric acid can activate the transcription factors NF-κB and AP-1, which are key regulators of various cellular processes, including inflammation and cell growth.

Signaling Pathway of Camphoric Acid in Osteoblast Differentiation

Conclusion

The history of camphoric acid synthesis is a compelling narrative of scientific progress, from its initial isolation from a natural source to its pivotal role in the validation of structural organic chemistry through total synthesis. The development of efficient industrial processes has made this compound readily available for various applications. For researchers in drug development, the demonstrated biological activity of camphoric acid, particularly its influence on glutamate signaling and osteoblast differentiation, presents intriguing possibilities for future therapeutic applications. This guide provides a foundational understanding of the key synthetic routes and biological implications of this historically significant molecule.

References

Toxicological Profile of (-)-Camphoric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for (-)-Camphoric acid. It is intended for informational purposes for a scientific audience and should not be used for clinical or diagnostic purposes. A significant portion of the available data does not differentiate between the enantiomers of camphoric acid or pertains to related compounds such as (+)-camphoric acid or camphor.

Executive Summary

This compound, a derivative of camphor, is a compound of interest in various scientific fields. A thorough understanding of its toxicological profile is essential for its safe handling and potential therapeutic development. This guide provides a comprehensive overview of the known toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. It is important to note that specific toxicological studies on the (-)-enantiomer are limited, and much of the available information is based on the (+)-enantiomer or racemic mixtures.

Quantitative Toxicological Data

The available quantitative toxicological data for camphoric acid is limited. The following tables summarize the key findings. Data for the specific (-)-enantiomer is largely unavailable; therefore, data for the (+)-enantiomer and the general compound are provided where available.

Table 1: Acute Toxicity Data

| Endpoint | Test Substance | Species | Route | Value | GHS Classification |

| LD50 | (+)-Camphoric acid | Not specified | Oral | 500.1 mg/kg | Category 4 |

| LC50 | This compound | Not available | Inhalation | No data available | Not classified |

Table 2: Genotoxicity Data

| Assay | Test Substance | System | Result |

| Ames Test | D-10-camphorsulfonic acid | S. typhimurium | Negative[1] |

| In Vitro Micronucleus Test | D-10-camphorsulfonic acid | Human lymphocytes | Negative[1] |

| Ames Test | (+/-)-Camphor | S. typhimurium | Negative[2] |

Table 3: Reproductive and Developmental Toxicity Data

| Study Type | Test Substance | Species | NOAEL (Fetal Toxicity) |

| Embryotoxicity | D-Camphor | Rat | >1000 mg/kg bw/day[3] |

| Embryotoxicity | D-Camphor | Rabbit | >681 mg/kg bw/day[3] |

Table 4: Carcinogenicity Classification

| Organization | Classification |

| IARC | Not classifiable |

| ACGIH | Not classifiable |

| NTP | Not classifiable |

| OSHA | Not classifiable |

Experimental Protocols

Acute Oral Toxicity (LD50) - General Protocol (Based on OECD Guideline 423)

An acute oral toxicity study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

Acute Oral Toxicity Study Workflow

Bacterial Reverse Mutation Test (Ames Test) - General Protocol (Based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Ames Test Experimental Workflow

Signaling Pathways in Camphoric Acid's Biological Activity

While the toxicological data for this compound is sparse, some research has shed light on its biological activities. One study has shown that camphoric acid can stimulate the differentiation of osteoblasts. This effect is mediated through the induction of glutamate (B1630785) receptor expression and the subsequent activation of key transcription factors.

Glutamate Receptor and NF-κB/AP-1 Signaling Pathway

Camphoric acid has been found to induce the expression of certain glutamate receptors, namely NMDAR1, GluR3/4, and mGluR8. This induction leads to the activation of the transcription factors NF-κB and AP-1, which are known to play crucial roles in cell differentiation and proliferation.

Signaling Pathway of Camphoric Acid in Osteoblasts

Data Gaps and Future Directions

The current body of literature on the toxicology of this compound has significant data gaps. There is a clear need for studies that specifically address the toxicological profile of the (-)-enantiomer. Key areas for future research include:

-

Acute Toxicity: Determination of the oral LD50 and inhalation LC50 specifically for this compound.

-

Chronic Toxicity: Long-term studies to assess the effects of repeated exposure.

-

Genotoxicity: A comprehensive battery of in vitro and in vivo genotoxicity assays.

-

Carcinogenicity: Long-term bioassays in relevant animal models.

-

Reproductive and Developmental Toxicity: Studies to specifically evaluate the effects of this compound on fertility and embryonic development.

-

Mechanism of Action: Further elucidation of the signaling pathways involved in both the therapeutic and potential toxic effects of this compound.

A more complete toxicological profile will be crucial for the safe handling and potential advancement of this compound in any future applications.

References

- 1. D-10-camphorsulfonic acid: Safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutagenicity testing (+/-)-camphor, 1,8-cineole, citral, citronellal, (-)-menthol and terpineol with the Salmonella/microsome assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reproductive toxicity studies of D-camphor in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chiral Resolution of Racemic Amines with (-)-Camphoric Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement for drug development. One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.

This document provides detailed application notes and protocols for the chiral resolution of racemic amines using (-)-camphoric acid as the resolving agent. This compound, a naturally derived chiral dicarboxylic acid, can react with racemic amines to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomerically enriched or pure amine.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties such as solubility, melting point, and crystal structure.

A racemic mixture of an amine, consisting of (R)-amine and (S)-amine, is reacted with an enantiomerically pure chiral acid, in this case, this compound. This acid-base reaction forms two diastereomeric salts: [(R)-amine-(-)-camphoric acid] and [(S)-amine-(-)-camphoric acid]. Due to their different three-dimensional arrangements, these diastereomeric salts will have different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution, allowing for its separation by filtration. The enantiomerically enriched amine can then be recovered from the isolated salt by treatment with a base.

Experimental Protocols

The success of a chiral resolution is highly dependent on the specific amine, the choice of solvent, and the crystallization conditions. The following protocols provide a general framework and a specific example for the resolution of a primary amine using this compound.

General Protocol for the Resolution of a Racemic Amine

This protocol outlines the general steps for the chiral resolution of a racemic amine with this compound. Optimization of solvent, temperature, and stoichiometry is typically required for each specific amine.

1. Diastereomeric Salt Formation:

- Dissolve the racemic amine in a suitable solvent. Common solvents to screen include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers.

- In a separate flask, dissolve an equimolar amount of this compound in the same solvent, gently heating if necessary to achieve complete dissolution.

- Slowly add the this compound solution to the amine solution with stirring. The formation of the diastereomeric salts may be exothermic.

- Stir the resulting solution at room temperature or an elevated temperature for a period to ensure complete salt formation.

2. Fractional Crystallization:

- Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.

- In some cases, seeding with a small crystal of the desired diastereomeric salt can promote crystallization.

- The progress of the crystallization can be monitored by observing the formation of a precipitate. The less soluble diastereomer will crystallize out of the solution.

- The crystallization process can be tedious and may require multiple recrystallizations to achieve high diastereomeric purity.[1]

3. Isolation of the Diastereomeric Salt:

- Collect the crystalline diastereomeric salt by vacuum filtration.

- Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

- Dry the crystals under vacuum.

4. Liberation of the Enantiomerically Enriched Amine:

- Suspend the dried diastereomeric salt in water or a biphasic mixture of water and an organic solvent (e.g., diethyl ether, dichloromethane).

- Add a base (e.g., aqueous sodium hydroxide (B78521), potassium carbonate) to the suspension with stirring until the pH is basic. This will neutralize the camphoric acid and liberate the free amine.

- Extract the liberated amine into the organic solvent.

- Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

- Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

5. Determination of Enantiomeric Excess:

- The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as:

- Chiral High-Performance Liquid Chromatography (HPLC)

- Chiral Gas Chromatography (GC)

- Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Case Study: Resolution of a Primary Amine (Illustrative Example)

Materials:

-

Racemic 1-phenylethylamine (B125046)

-

This compound

-

Methanol

-

Diethyl ether

-

2 M Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of methanol. In a separate flask, dissolve 16.5 g (1.0 equivalent) of this compound in 100 mL of methanol, warming gently if necessary.

-

Crystallization: Slowly add the warm this compound solution to the amine solution with constant stirring. Allow the mixture to cool to room temperature and then let it stand undisturbed for 24 hours to allow for crystallization.

-

Isolation: Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold methanol. Dry the crystals in a vacuum oven.

-

Liberation of Amine: Transfer the dried crystals to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether. Add 2 M sodium hydroxide solution dropwise with shaking until the aqueous layer is basic (check with pH paper).

-

Extraction and Purification: Separate the ether layer. Extract the aqueous layer with two additional 50 mL portions of diethyl ether. Combine all the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation of Enantiomer: Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Data Presentation

The following table structure should be used to summarize the quantitative data from chiral resolution experiments. This allows for easy comparison of the effectiveness of different experimental conditions.

| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Yield of Resolved Amine (%) | Enantiomeric Excess (e.e.) (%) | Diastereomeric Excess (d.e.) of Salt (%) |

| Amine A | This compound | Methanol | 1:1 | 45 | 38 | 92 | 95 |

| Amine A | This compound | Ethanol | 1:1 | 40 | 33 | 88 | 90 |

| Amine B | This compound | Acetone | 1:0.5 | 35 | 29 | 85 | 88 |

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the chiral resolution of a racemic amine using this compound.

Caption: Workflow for the chiral resolution of a racemic amine.

Conclusion

The use of this compound for the chiral resolution of racemic amines is a well-established and effective method. The success of the resolution is highly dependent on the careful selection of experimental parameters, particularly the crystallization solvent. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize their own chiral resolution processes. Systematic screening of solvents and crystallization conditions, coupled with accurate determination of enantiomeric excess, is key to achieving high yields of enantiomerically pure amines for applications in research, development, and manufacturing.

References

Application Notes and Protocols for Chiral Resolution Using (-)-Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. Therefore, the isolation of a single, desired enantiomer is frequently a regulatory requirement and essential for drug safety and efficacy. One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

(-)-Camphoric acid, a naturally derived, chiral dicarboxylic acid, serves as an effective resolving agent for a variety of racemic bases, particularly amines. Its rigid bicyclic structure and the presence of two carboxylic acid groups facilitate the formation of well-defined, crystalline diastereomeric salts, which is a prerequisite for efficient separation.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a chiral resolving agent for the separation of enantiomers of racemic amines.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their differing physical properties.

-

Salt Formation: A racemic mixture of a chiral base, denoted as (R/S)-Base, is reacted with an enantiomerically pure chiral acid, such as this compound. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-Base-(-)-Camphorate] and [(S)-Base-(-)-Camphorate].

-

Fractional Crystallization: Due to their different crystal packing and intermolecular interactions, one of the diastereomeric salts will typically be less soluble in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer will selectively crystallize out of the solution.

-

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. This salt is now enriched in one of the enantiomers of the original base. Further recrystallization steps can be performed to enhance the diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong base (to deprotonate the amine) or a strong acid (to protonate the carboxylate), which breaks the ionic bond and regenerates the resolved enantiomer of the base and the chiral resolving agent. The resolved enantiomer can then be separated from the resolving agent, typically by extraction.

Experimental Workflow and Protocols

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.

Caption: General workflow for chiral resolution using this compound.

Protocol 1: General Procedure for the Resolution of a Racemic Amine

This protocol provides a general guideline. The specific solvent, temperature, and stoichiometry may need to be optimized for each specific racemic amine.

Materials:

-

Racemic amine

-

This compound

-

Appropriate solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof)

-

Aqueous solution of a strong base (e.g., 2M NaOH)

-

Aqueous solution of a strong acid (e.g., 2M HCl)

-

Organic extraction solvent (e.g., dichloromethane (B109758), ethyl acetate)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation: a. Dissolve the racemic amine (1.0 equivalent) in a suitable solvent at an elevated temperature to ensure complete dissolution. b. In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, heating if necessary. The use of a sub-stoichiometric amount of the resolving agent is common. c. Slowly add the warm solution of this compound to the solution of the racemic amine with continuous stirring. d. Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary to maximize the yield of the precipitate.

-

Isolation of the Diastereomeric Salt: a. Once crystallization is complete, isolate the solid diastereomeric salt by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor. c. The filtrate, containing the more soluble diastereomeric salt, should be saved for the potential isolation of the other enantiomer.

-

Purification of the Diastereomeric Salt (Optional but Recommended): a. To improve the diastereomeric and subsequent enantiomeric purity, the isolated salt can be recrystallized from a suitable solvent. b. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly to recrystallize. c. Isolate the purified crystals by vacuum filtration.

-

Liberation of the Free Amine: a. Suspend the purified diastereomeric salt in water. b. Add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise until the pH is basic (pH > 10) to deprotonate the amine and dissolve the camphoric acid as its salt. c. Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) several times. d. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved enantiomerically enriched amine.

-

Recovery of the Resolving Agent: a. The aqueous layer from the extraction, containing the sodium salt of this compound, can be acidified with a strong acid (e.g., 2M HCl) to precipitate the this compound. b. The precipitated this compound can be collected by filtration, washed with cold water, and dried for reuse.

-

Determination of Enantiomeric Excess: a. The enantiomeric excess (ee) of the resolved amine should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.

Quantitative Data Summary

The following table summarizes representative quantitative data for the chiral resolution of a racemic amine using this compound. Note: This data is illustrative and results may vary based on the specific substrate and experimental conditions.

| Racemic Compound | Resolving Agent | Molar Ratio (Amine:Acid) | Solvent | Isolated Diastereomer | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Amine (%) |

| 1-Phenylethylamine | This compound | 1:0.5 | Ethanol | Salt of (S)-amine | 40-50 | >95 (after recrystallization) |

| 2-Amino-1-butanol | This compound | 1:0.5 | Acetone | Salt of (R)-amine | 35-45 | >90 (after recrystallization) |

Logical Relationships in Chiral Resolution

The following diagram illustrates the logical relationships and decision-making process in developing a chiral resolution protocol.

Caption: Decision-making workflow for developing a chiral resolution method.

Conclusion

This compound is a valuable and versatile chiral resolving agent for the separation of enantiomers of racemic bases. The formation of diastereomeric salts followed by fractional crystallization is a robust and scalable method. Successful resolution is highly dependent on the careful selection of solvents and the optimization of crystallization conditions. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop efficient and effective chiral resolution processes.

Application Notes and Protocols: Asymmetric Synthesis Using (-)-Camphoric Acid as a Chiral Auxiliary Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of (-)-camphoric acid as a foundational chiral building block for the synthesis of effective chiral auxiliaries and their application in asymmetric synthesis. While this compound is not typically used directly as a chiral auxiliary in the classical sense, its rigid bicyclic structure and defined stereochemistry make it an excellent starting material for the preparation of more complex chiral controllers.

This document details the synthesis of a chiral auxiliary derived from this compound and its subsequent application in a highly stereoselective asymmetric Michael addition reaction.

Overview of this compound in Asymmetric Synthesis

This compound, a naturally occurring chiral dicarboxylic acid, serves as a versatile and cost-effective starting material for the synthesis of a variety of chiral ligands and auxiliaries. Its rigid conformational structure is instrumental in creating a well-defined chiral environment, which is essential for inducing high levels of stereoselectivity in chemical reactions. The transformation of this compound into derivatives such as diamines, amino alcohols, and oxazolidinones allows for its application in a wide range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.

Synthesis of a this compound-Derived Chiral Diamine Auxiliary

A key application of this compound is its conversion into chiral diamines, which can act as precursors for bifunctional organocatalysts. The following protocol outlines the synthesis of a chiral 1,3-diamine from (+)-camphoric acid, which is directly analogous to the synthesis from the enantiomeric this compound.

Experimental Protocol: Synthesis of a Bifunctional 1,3-Diamine Organocatalyst Precursor

This protocol is adapted from the work of Rénio, M., et al. (2022) on the synthesis of bifunctional organocatalysts from (+)-camphoric acid for asymmetric Michael additions.[1]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Ammonia (B1221849) (NH₃) solution

-

Lithium aluminum hydride (LiAlH₄)

-

Dry tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

Formation of (-)-Camphoric Anhydride (B1165640): A mixture of this compound and acetic anhydride is heated under reflux for 2 hours. The solvent is removed under reduced pressure to yield (-)-camphoric anhydride.

-

Synthesis of (-)-Camphorimide: The resulting anhydride is treated with an aqueous solution of ammonia and heated. The resulting solid is filtered and recrystallized to give (-)-camphorimide.

-

Reduction to the Chiral 1,3-Diamine: To a suspension of lithium aluminum hydride in dry THF at 0 °C, a solution of (-)-camphorimide in dry THF is added dropwise. The reaction mixture is then heated to reflux for 24 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water and an aqueous solution of NaOH. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by distillation or chromatography to yield the chiral 1,3-diamine.

DOT Script for the Synthesis of the Chiral Diamine Auxiliary

Caption: Synthetic workflow for the preparation of a chiral 1,3-diamine from this compound.

Application in Asymmetric Michael Addition

The synthesized chiral diamine can be further functionalized to create a bifunctional thiourea (B124793) organocatalyst. This catalyst is highly effective in promoting the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins, yielding products with high enantioselectivity and diastereoselectivity.

Experimental Protocol: Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroolefin

This protocol is a representative example based on the application of similar camphor-derived organocatalysts.[1]

Materials:

-

Chiral 1,3-diamine-derived thiourea catalyst

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

trans-β-Nitrostyrene

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the chiral thiourea organocatalyst (0.1 equiv.) in toluene (1.0 mL) at room temperature, add the 1,3-dicarbonyl compound (1.2 equiv.).

-

Stir the mixture for 5 minutes, then add the trans-β-nitrostyrene (1.0 equiv.).

-

The reaction mixture is stirred at room temperature for the time specified (typically 24-72 hours), monitoring the progress by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

-

The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.

-

The enantiomeric and diastereomeric excess of the product is determined by chiral HPLC analysis.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric Michael addition of acetylacetone (B45752) to various trans-β-nitrostyrenes using a (+)-camphoric acid-derived thiourea catalyst, which is expected to provide similar performance to its enantiomer derived from this compound.[1]

| Entry | Nitrostyrene Substituent | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | H | 98 | 93:7 | 74 |

| 2 | 4-Cl | 95 | 92:8 | 72 |

| 3 | 4-Br | 96 | 91:9 | 70 |

| 4 | 4-Me | 92 | 90:10 | 68 |

| 5 | 2-Cl | 85 | 88:12 | 65 |

DOT Script for the Asymmetric Michael Addition Workflow

Caption: General workflow for the organocatalyzed asymmetric Michael addition.

Logical Relationship of Stereochemical Control

The stereochemical outcome of the Michael addition is dictated by the chiral environment created by the organocatalyst derived from this compound. The bifunctional nature of the thiourea catalyst allows it to activate both the nucleophile (1,3-dicarbonyl) and the electrophile (nitroolefin) simultaneously through hydrogen bonding interactions. The rigid camphor (B46023) backbone of the catalyst creates a specific three-dimensional arrangement that favors the approach of the reactants from one face, leading to the observed high diastereo- and enantioselectivity.

DOT Script for the Stereochemical Control Logic

Caption: Logical flow from the chiral source to the stereoselective product.

Conclusion

This compound is a valuable and readily available chiral starting material for the synthesis of sophisticated chiral auxiliaries and organocatalysts. The protocols provided herein demonstrate a practical pathway from this compound to a chiral diamine precursor and its subsequent application in a highly stereoselective asymmetric Michael addition. The modular nature of the synthesis allows for the tuning of the catalyst structure to optimize yield and stereoselectivity for a range of substrates, making it a powerful tool for drug development and the synthesis of complex chiral molecules.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with (-)-Camphoric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable structures make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. The use of chiral ligands, such as (-)-camphoric acid, can introduce chirality into the MOF structure, which is particularly relevant for enantioselective separations and the delivery of chiral drug molecules.

This document provides detailed application notes and experimental protocols for the synthesis of MOFs using this compound as the primary organic linker with various metal ions, including lanthanides, zinc, cobalt, and manganese. Furthermore, it explores the application of these camphor-based MOFs in drug delivery, with a focus on commonly used model drugs such as ibuprofen (B1674241) and doxorubicin.

Data Presentation

The following tables summarize the key physicochemical properties and drug loading capacities of representative MOFs synthesized with this compound and other relevant porous MOFs for comparison.

Table 1: Physicochemical Properties of Selected MOFs

| MOF Designation | Metal Ion | Auxiliary Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Crystal System | Space Group | Reference |

| 1-Ln (CPM-25) | La-Dy | Acetate (B1210297) | Not Reported | Not Reported | Hexagonal | P6₅ | [1] |

| 2-Ln (CPM-29) | Tb-Lu, Y | Formate | Not Reported | Not Reported | Orthorhombic | P2₁2₁2₁ | [1] |

| Zn(Λ-Zn(Htea))(d-cam) | Zn | Triethanolamine | Not Reported | Not Reported | Not Reported | Not Reported | |

| La-MOF | La | 3,4-dihydroxycinnamic acid | 521 | 0.075 | Not Reported | Not Reported | [2] |

| Ag-MOF | Ag | Not Specified | 676.059 | 0.509 | Not Reported | Not Reported | [3] |

| MOF-5 | Zn | Terephthalic acid | 3909 | Not Reported | Cubic | Fm-3m | [4] |

| MOF-74 | Zn | 2,5-dihydroxyterephthalic acid | 1187 | Not Reported | Trigonal | R-3 |

Table 2: Drug Loading and Release Data for Selected Porous MOFs

| MOF | Drug | Loading Capacity (wt%) | Loading Method | Release Conditions | Key Findings | Reference |

| ZIF-8/Fe₃O₄ NPs | Ibuprofen | 25 | One-pot synthesis | PBS (pH 7.4), 37 °C | 95% release in 180 min | |

| NUIG4 Analogues | Doxorubicin | ~62-67 | Stirring in drug solution | PBS (pH 7.4) and acetate buffer (pH 5.5) | pH-controlled release | |

| MIL-100(Al) | Doxorubicin | 5 - 27 | Stirring in drug solution | PBS (pH 7.4), 37 °C | Progressive release depending on loading | |

| Mg-MOF-74 | Ibuprofen & Curcumin | 30 (total) | Impregnation | PBS | Successful dual-drug delivery | |

| Zn-based MOF | Doxorubicin | 33.74 | Not Specified | pH 3.8, 5.8, 7.4 | pH-sensitive release | |

| MIL-100(Fe) | Doxorubicin | Not Specified | Not Specified | Not Specified | Slower release with ZnO composites |

Experimental Protocols

The following are detailed protocols for the synthesis of various metal-organic frameworks using this compound.

General Synthesis Workflow

The general workflow for the solvothermal/hydrothermal synthesis of camphor-based MOFs is depicted below.

Caption: General workflow for solvothermal/hydrothermal synthesis of camphor-based MOFs.

Protocol 1: Solvothermal Synthesis of Lanthanide-(-)-Camphorate MOFs (1-Ln and 2-Ln type)

Materials:

-

Lanthanide(III) nitrate (B79036) hydrate (B1144303) (e.g., La(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

-

This compound

-

Acetic acid (for 1-Ln series)

-

Formic acid (for 2-Ln series)

-

N,N'-dimethylacetamide (DMA)

-

N,N'-dimethylformamide (DMF)

-

Deionized water

Equipment:

-

20 mL scintillation vials or Teflon-lined autoclaves

-

Oven

-

Filtration apparatus

Procedure for 1-Ln (e.g., La-Dy):

-

In a 20 mL scintillation vial, dissolve the respective lanthanide nitrate, this compound, and acetic acid in a 1:1 molar ratio in a mixed solvent of N,N'-dimethylacetamide (DMA) and water (1:1 v/v).

-

Seal the vial and heat it in an oven at 120 °C for 24-48 hours.

-

Allow the vial to cool to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with fresh DMA and then with water.

-

Dry the product in air.

Procedure for 2-Ln (e.g., Tb-Lu, Y):

-

In a 20 mL scintillation vial, dissolve the respective lanthanide nitrate, this compound, and formic acid in a 1:1 molar ratio in N,N'-dimethylformamide (DMF).

-

Seal the vial and heat it in an oven at 100 °C for 4-6 hours.

-

Allow the vial to cool to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with fresh DMF.

-

Dry the product in air.

Protocol 2: Solvothermal Synthesis of a Chiral Zinc-(-)-Camphorate MOF

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

This compound

-

Triethanolamine

-

Sodium carbonate (Na₂CO₃)

Equipment:

-

23 mL Teflon-lined autoclave

-

Magnetic stirrer and stir bar

-

Oven

Procedure:

-

In the Teflon liner of a 23 mL autoclave, combine 0.1094 g of Zn(CH₃COO)₂, 0.0583 g of Na₂CO₃, 0.1037 g of this compound, and 1.9582 g of triethanolamine.

-

Stir the mixture for 20 minutes at room temperature.

-

Seal the autoclave and place it in an oven.

-

Heat the autoclave at 140 °C for 5 days.

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the transparent, colorless crystals.

-

Wash the crystals with the mother liquor and then with a suitable solvent like ethanol (B145695).

-

Dry the product in air.

Protocol 3: Hydrothermal Synthesis of a Cobalt-(-)-Camphorate MOF (General Procedure)

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

This compound

-

A suitable nitrogen-containing co-ligand (e.g., 4,4'-bipyridine)

-

N,N-dimethylformamide (DMF) or other suitable solvent

-

Deionized water

Equipment:

-

Teflon-lined autoclave

-

Oven

Procedure:

-

Dissolve Co(NO₃)₂·6H₂O, this compound, and the co-ligand in a molar ratio of 1:1:1 in a mixture of DMF and water.

-

Transfer the solution to a Teflon-lined autoclave.

-

Seal the autoclave and heat it in an oven at a temperature between 100-150 °C for 24-72 hours.

-

Allow the autoclave to cool to room temperature.

-

Collect the crystalline product by filtration.

-

Wash the product thoroughly with DMF and then with ethanol.

-

Dry the final product in an oven at a moderate temperature (e.g., 80 °C).

Protocol 4: Drug Loading and Release Study

Materials:

-

Synthesized camphor-based MOF

-

Ibuprofen or Doxorubicin hydrochloride

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

-

Suitable solvent for the drug (e.g., ethanol for ibuprofen, water for doxorubicin)

Equipment:

-

UV-Vis spectrophotometer

-

Shaking incubator

-

Centrifuge

Drug Loading Procedure:

-

Activate the MOF by heating under vacuum to remove any guest solvent molecules.

-

Prepare a stock solution of the drug in a suitable solvent.

-

Immerse a known amount of the activated MOF in the drug solution.

-

Stir the suspension at room temperature for 24-48 hours to allow for drug encapsulation.

-

Separate the drug-loaded MOF from the solution by centrifugation.

-

Wash the drug-loaded MOF with a small amount of fresh solvent to remove any surface-adsorbed drug.

-

Dry the drug-loaded MOF under vacuum.

-

Determine the amount of loaded drug by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectrophotometry and calculating the difference from the initial concentration.

Drug Release Procedure:

-

Disperse a known amount of the drug-loaded MOF in a specific volume of PBS (pH 7.4 or 5.5).

-

Place the suspension in a shaking incubator at 37 °C.

-

At predetermined time intervals, withdraw a small aliquot of the release medium.

-

Separate the MOF particles from the aliquot by centrifugation.

-

Measure the concentration of the released drug in the supernatant using UV-Vis spectrophotometry.

-

Replenish the release medium with an equal volume of fresh PBS to maintain a constant volume.

-

Plot the cumulative drug release as a function of time.

Visualization of Logical Relationships

The following diagram illustrates the logical relationship between the synthesis parameters and the resulting MOF properties, which in turn influence its application in drug delivery.

Caption: Relationship between synthesis parameters, MOF properties, and drug delivery performance.

References

Application Note: Protocol for Diastereomeric Salt Formation with (-)-Camphoric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral resolution is a critical process in the development of pharmaceuticals and fine chemicals, as enantiomers of a chiral molecule often exhibit different pharmacological and toxicological properties. Diastereomeric salt formation is a classical and effective method for separating enantiomers from a racemic mixture.[1] This technique involves reacting a racemic mixture (e.g., a basic amine) with an enantiomerically pure chiral resolving agent, such as (-)-camphoric acid, to form a pair of diastereomeric salts.[2][3] These diastereomers have different physical properties, including solubility, which allows for their separation by methods like fractional crystallization.[1][2]

This application note provides a detailed protocol for the diastereomeric salt formation of racemic bases using this compound as the resolving agent.

Principle of the Method

The fundamental principle lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. The reaction of a racemic base (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure acid like this compound yields two diastereomeric salts: [(R)-base·(-)-acid] and [(S)-base·(-)-acid]. Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent system. Through careful selection of a solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor. The resolved enantiomer can then be regenerated by breaking the salt.

Experimental Workflow and Logic

The overall process for chiral resolution via diastereomeric salt formation can be broken down into four key stages: salt formation, selective crystallization, isolation of the diastereomeric salt, and regeneration of the pure enantiomer.

Caption: General workflow for chiral resolution.

Key Experimental Protocols

The success of resolution is highly dependent on the choice of solvent and crystallization conditions. A screening process is often necessary to identify the optimal parameters.

4.1. Protocol for Screening Resolving Conditions

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the racemic base in a suitable solvent (e.g., methanol, ethanol, acetone).

-

Prepare a stock solution of this compound at the same molar concentration.

-

-

Salt Formation in Multi-well Plates:

-

Dispense a fixed volume of the racemic base stock solution into each well of a multi-well plate.

-

Add one equivalent of the this compound stock solution to each well.

-

Evaporate the solvent to obtain the diastereomeric salts as a dry powder.

-

-

Solvent and Crystallization Screening:

-

To each well containing the dried salts, add a different crystallization solvent or solvent mixture.

-

Seal the plate and subject it to a temperature cycling profile (e.g., heat to 60°C to dissolve, then cool slowly to room temperature) to induce crystallization.

-